1-Propanaminium, N,N-diethyl-N-methyl-
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Overview
Description
1-Propanaminium, N,N-diethyl-N-methyl- is a quaternary ammonium compound with the molecular formula C8H20N. It is a tertiary amine where the nitrogen atom is bonded to three alkyl groups: two ethyl groups and one methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 1-Propanaminium, N,N-diethyl-N-methyl- typically involves the alkylation of a secondary amine. One common method is the reaction of N,N-diethylamine with an alkyl halide, such as methyl iodide, under basic conditions. The reaction proceeds as follows:
N,N-diethylamine+methyl iodide→N,N-diethyl-N-methylamine+iodide ion
Industrial production methods may involve similar alkylation reactions but on a larger scale, often using continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
1-Propanaminium, N,N-diethyl-N-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Propanaminium, N,N-diethyl-N-methyl- has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It can be used in the preparation of quaternary ammonium salts, which have antimicrobial properties.
Medicine: Quaternary ammonium compounds are often used in disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of 1-Propanaminium, N,N-diethyl-N-methyl- involves its interaction with cellular membranes. As a quaternary ammonium compound, it can disrupt the lipid bilayer of cell membranes, leading to cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are those related to membrane integrity and function .
Comparison with Similar Compounds
1-Propanaminium, N,N-diethyl-N-methyl- can be compared with other quaternary ammonium compounds such as:
N,N-Dimethyl-1-propanamine: Similar structure but with two methyl groups instead of ethyl groups.
N,N-Diethyl-1-propanamine: Similar structure but without the methyl group.
N,N-Dimethylethanamine: A tertiary amine with two methyl groups and one ethyl group.
The uniqueness of 1-Propanaminium, N,N-diethyl-N-methyl- lies in its specific combination of alkyl groups, which can influence its reactivity and applications .
Properties
IUPAC Name |
diethyl-methyl-propylazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N/c1-5-8-9(4,6-2)7-3/h5-8H2,1-4H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRKBDUROZKZBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](C)(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400176 |
Source
|
Record name | 1-Propanaminium, N,N-diethyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80587-93-5 |
Source
|
Record name | 1-Propanaminium, N,N-diethyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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